(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol
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Overview
Description
(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of tert-butylsulfonyl chloride with a chiral amine, followed by the addition of a phenyl group through a Grignard reaction or similar organometallic process. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the tert-butylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific chiral centers in biological molecules.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol
- (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-ethanol
- (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-butan-1-ol
Uniqueness
What sets (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and biological activity. The presence of both the tert-butylsulfonyl and phenyl groups in a specific chiral arrangement allows for selective interactions with biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H21NO3S |
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Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3 |
InChI Key |
YSBWGRSXTWNADK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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